Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Overview

Description

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 2-(aminomethyl)piperidine-1-carboxylate (BAMC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development, supported by relevant studies and data.

Chemical Structure and Properties

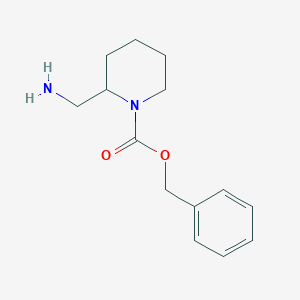

BAMC consists of a piperidine core substituted with an aminomethyl group and a benzyl ester. This structural configuration is significant as piperidine derivatives are widely recognized for their roles in various pharmacological applications.

| Component | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl Group | Aromatic substitution | Enhances lipophilicity and receptor interactions |

| Aminomethyl Group | Basic amine functionality | Potential for ligand binding |

| Piperidine Ring | Heterocyclic structure | Common scaffold in bioactive compounds |

The biological activity of BAMC is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that BAMC may modulate neurotransmitter activity, potentially influencing pathways associated with psychiatric and neurological disorders. The exact mechanism is still under investigation but may involve:

- Enzyme Inhibition : BAMC may act as an inhibitor or modulator of enzymes, affecting biochemical pathways.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Anticancer Properties

Research indicates that piperidine derivatives, including BAMC, exhibit notable antiproliferative effects on various cancer cell lines. For example:

- Breast Cancer : Studies have shown that benzylpiperidine derivatives demonstrate significant cytotoxicity against human breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM .

- Ovarian Cancer : Similar effects were observed in ovarian cancer cell lines (COV318 and OVCAR-3), indicating the potential of BAMC in cancer therapy .

Neuropharmacological Effects

BAMC has been investigated for its potential anxiolytic effects based on its structural similarities to known psychoactive compounds. Animal model studies suggest that BAMC may reduce anxiety-like behaviors, warranting further exploration into its therapeutic applications for anxiety disorders.

Case Studies

- Anticancer Activity : A study evaluated the efficacy of BAMC derivatives in inhibiting cancer cell growth. Results indicated significant activity against multiple cancer types, prompting further investigations into structural modifications to enhance potency .

- Neuropharmacological Evaluation : In animal models, BAMC exhibited promising anxiolytic properties, suggesting its potential use in treating anxiety disorders. Future studies are needed to elucidate the underlying mechanisms and therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a piperidine ring with an aminomethyl group and a benzyl ester at the carboxylic acid position, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a promising lead compound in the synthesis of pharmaceuticals targeting central nervous system disorders. Its structural similarity to known bioactive molecules allows for modifications that can enhance its pharmacological properties.

- Chirality : The (R) configuration of this compound indicates its potential utility in asymmetric synthesis, which is crucial for developing drugs with specific therapeutic effects.

Drug Development

The compound is recognized for its role as an intermediate in synthesizing various drugs. Its piperidine core is a common scaffold found in many clinically used medications, making it a valuable starting point for new therapeutic agents.

- Neuropharmacology : Preliminary studies suggest that it may modulate neurotransmitter activity, indicating potential anxiolytic effects. Further pharmacological profiling is necessary to fully understand its mechanisms of action.

Catalytic Applications

The amine group in this compound can act as a ligand for metal catalysts, potentially influencing their catalytic activity. This property opens avenues for its application in organic synthesis where metal-catalyzed reactions are utilized.

- Ligand Design : Research has explored the use of similar piperidine derivatives as pentadentate ligands in coordination chemistry, indicating the versatility of this compound in forming stable complexes with metals .

Case Study 1: Neuroprotection

Research has indicated that derivatives of this compound exhibit neuroprotective properties. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

A series of studies evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results showed promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a scaffold for developing new antibiotics .

Properties

IUPAC Name |

benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNFVPSBDRYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373391 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-18-9 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.